![molecular formula C20H18O2 B12833339 [2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)
[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to one of the phenyl rings and a methanol group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction, such as the reduction of a corresponding aldehyde or ketone derivative of the biphenyl compound.
Industrial Production Methods: Industrial production methods for [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid derivative.
Reduction: The benzyloxy group can undergo reduction to form a benzyl alcohol derivative.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development: Due to its unique structural features, [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol can serve as a scaffold for the development of new pharmaceutical agents.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methanol groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides a rigid and planar structure, which can facilitate π-π stacking interactions with aromatic residues in the target molecules.
Comparación Con Compuestos Similares
[3’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid]: This compound has a carboxylic acid group instead of a methanol group, which can alter its reactivity and applications.
[2-(Benzyloxy)-[1,1’-biphenyl]-3-yl)methanol]: This compound has a different substitution pattern on the biphenyl core, which can affect its chemical properties and interactions.
Uniqueness:
Structural Features: The specific positioning of the benzyloxy and methanol groups in [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol provides unique steric and electronic properties, making it distinct from other biphenyl derivatives.
Applications: The combination of these functional groups allows for versatile applications in various fields, from catalysis to drug development.
Propiedades
Fórmula molecular |
C20H18O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[4-(2-phenylmethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C20H18O2/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-13,21H,14-15H2 |
Clave InChI |
FCODFEMGBDRLDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


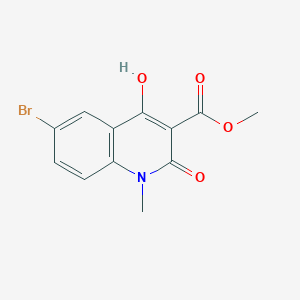
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)

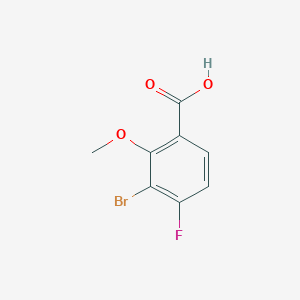
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)
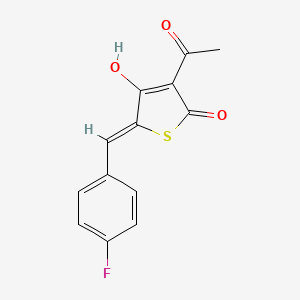
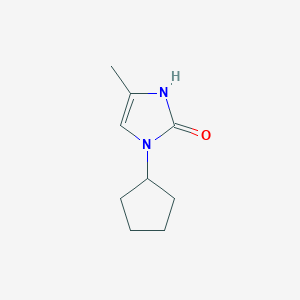

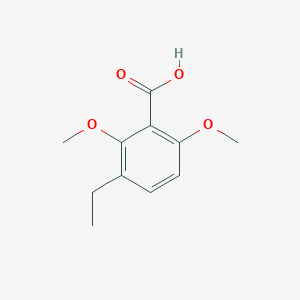

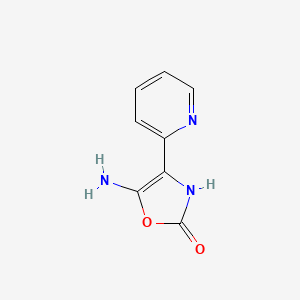
![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]-](/img/structure/B12833333.png)
